Antimycin A4a
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Overview
Description
Preparation Methods
Antimycin A4a is typically produced through fermentation by Streptomyces species . The synthetic routes involve the cultivation of these microorganisms under specific conditions that promote the production of antimycin compounds. Industrial production methods often include optimizing the fermentation process to maximize yield and purity .
Chemical Reactions Analysis
Antimycin A4a undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Scientific Research Applications
Antimycin A4a has a wide range of scientific research applications. In chemistry, it is used to study the specific sites of reactive oxygen species production in mitochondria . In biology, it is employed to investigate the mechanisms of cellular respiration and electron transport . Industrially, it is used as a fish poison to remove undesirable fish from lakes and ponds .
Mechanism of Action
The mechanism of action of antimycin A4a involves its binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle in the mitochondrial electron transport chain leads to the inhibition of aerobic respiration . The molecular targets of this compound include components of the mitochondrial respiratory chain, particularly cytochrome c reductase .
Comparison with Similar Compounds
Antimycin A4a is unique among its analogues due to its specific binding affinity and inhibitory effects on the mitochondrial electron transport chain . Similar compounds include other members of the antimycin family, such as antimycin A1a, which also exhibit potent biological activities . this compound is distinguished by its particular structural features and the specific pathways it affects .
Properties
CAS No. |
28068-12-4 |
---|---|
Molecular Formula |
C25H34N2O9 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C25H34N2O9/c1-6-7-9-17-21(36-23(31)13(2)3)15(5)35-25(33)19(14(4)34-24(17)32)27-22(30)16-10-8-11-18(20(16)29)26-12-28/h8,10-15,17,19,21,29H,6-7,9H2,1-5H3,(H,26,28)(H,27,30)/t14-,15+,17-,19+,21+/m1/s1 |
InChI Key |
LJLBEVFUKYLRNR-UHRLKCEPSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |
Origin of Product |
United States |
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